molecular formula C14H26O4 B1588783 Diethyl 2,3-diisopropylsuccinate CAS No. 33367-55-4

Diethyl 2,3-diisopropylsuccinate

Cat. No. B1588783
CAS RN: 33367-55-4
M. Wt: 258.35 g/mol
InChI Key: WGFNXLQURMLAGC-UHFFFAOYSA-N
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Description

Diethyl 2,3-diisopropylsuccinate is a molecule that belongs to the class of metallocenes . It has a molecular formula of C14H26O4 . It is also known as bis (2,3-diisopropylsuccinyl) ethane or Ethyl 2,3-diisopropylsuccinate.


Synthesis Analysis

The synthesis of Diethyl 2,3-diisopropylsuccinate involves a multi-step reaction with 3 steps . The first step involves ethanol and potassium in an inert atmosphere for 1 hour at 20°C. The second step involves sulfuric acid and water for 16 hours at 160°C. The final step involves sulfuric acid and ethanol for 24 hours under reflux .


Molecular Structure Analysis

The molecular structure of Diethyl 2,3-diisopropylsuccinate is represented by the formula C14H26O4 . It has an average mass of 258.354 Da and a monoisotopic mass of 258.183105 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Diethyl 2,3-diisopropylsuccinate include condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the sum of dienes .


Physical And Chemical Properties Analysis

Diethyl 2,3-diisopropylsuccinate has a predicted density of 0.963±0.06 g/cm3 and a predicted boiling point of 262.1±8.0 °C .

Scientific Research Applications

Summary of the Application

Diethyl 2,3-diisopropylsuccinate is widely used as an internal donor in the production of polypropylene . It plays a crucial role in the titanium-magnesium catalysts used in the polymerization of propylene .

Methods of Application

The compound is synthesized by condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation . It is then used as a component of titanium-magnesium catalysts .

Results or Outcomes

The use of Diethyl 2,3-diisopropylsuccinate in catalysts allows for the synthesis of polypropylene with a broad molecular-mass distribution . The catalysts prepared using >95% pure Diethyl 2,3-diisopropylsuccinate have the best characteristics and allow preparation of polypropylene with high isotacticity index in a high yield .

2. Building Block for Organic Compounds

Summary of the Application

Diethyl 2,3-diisopropylsuccinate is used as a building block for various organic compounds. It has diverse applications including drug synthesis.

Results or Outcomes

The outcomes also depend on the specific organic compound being synthesized. In general, Diethyl 2,3-diisopropylsuccinate can contribute to the successful synthesis of a variety of organic compounds.

3. Deactivator in Metallocene Catalysts

Summary of the Application

Diethyl 2,3-diisopropylsuccinate is used as a deactivator in metallocene catalysts . It binds to the active site of enzymes, thereby deactivating their catalytic activity .

Methods of Application

The compound is incorporated into the catalyst structure where it binds to the active site of enzymes .

Results or Outcomes

The use of Diethyl 2,3-diisopropylsuccinate in metallocene catalysts has been shown to be effective in optical measurements .

4. Internal Donor in Polypropylene Catalyst

Summary of the Application

The different enantiomers of Diethyl 2,3-diisopropylsuccinate (DISE) were prepared and used as internal donors in the polypropylene catalyst .

Methods of Application

The compound is synthesized and purified through crystallization, which is the key point in the preparation of the corresponding diethyl (+)-2,3-diisopropylsuccinate .

Results or Outcomes

Both of the enantiomers of DISE could endow the catalyst with excellent performance and showed no significant differences in spite of the different molecular conformation .

5. Stereoregulating Component in Titanium–Magnesium Catalysts

Summary of the Application

Diethyl 2,3-diisopropylsuccinate is used as a stereoregulating component of titanium–magnesium catalysts . It allows the synthesis of polypropylene with broad molecular-mass distribution .

Methods of Application

The compound is prepared by condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the sum of dienes .

Results or Outcomes

The catalysts prepared using >95% pure diethyl 2,3-diisopropylsuccinate have the best characteristics and allow preparation of polypropylene with high isotacticity index in a high yield .

6. Internal Donor in Polypropylene Catalyst

Summary of the Application

The different enantiomers of Diethyl 2,3-diisopropylsuccinate were prepared and used as internal donors in the polypropylene catalyst .

Methods of Application

The compound is synthesized by D-menthol and purified through crystallization .

Results or Outcomes

Both of the enantiomers of Diethyl 2,3-diisopropylsuccinate could endow the catalyst with excellent performance and showed no significant differences in spite of the different molecular conformation .

Future Directions

The use of the synthesized diethyl 2,3-diisopropylsuccinate as a stereoregulating component of titanium–magnesium catalysts allows synthesis of polypropylene with broad molecular-mass distribution . Future research on Diethyl 2,3-diisopropylsuccinate should focus on its synthetic methodologies, its pharmacokinetics and pharmacodynamics, and its detection and quantification methods.

properties

IUPAC Name

diethyl 2,3-di(propan-2-yl)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-7-17-13(15)11(9(3)4)12(10(5)6)14(16)18-8-2/h9-12H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFNXLQURMLAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)C(C(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431240
Record name diethyl 2,3-diisopropylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,3-diisopropylsuccinate

CAS RN

33367-55-4
Record name diethyl 2,3-diisopropylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl 2,3-di(propan-2-yl)butanedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
IV Nechepurenko, IY Mainagashev… - Russian Journal of …, 2021 - Springer
A procedure was developed for preparing 2,3-dialkyl-substituted succinates by condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification …
Number of citations: 2 link.springer.com
L Cavallo, S Del Piero, JM Ducéré… - The Journal of …, 2007 - ACS Publications
Extensive calorimetric investigations on the interaction of TiCl 4 with some Lewis bases are presented. Some of the bases were chosen for their industrial relevance in heterogeneous …
Number of citations: 75 pubs.acs.org
AL Lyubimtsev, IE Nifant'ev - Russian Chemical Bulletin, 2009 - Springer
Pure racemates and individual enantiomers of diethyl 2,3-diisopropylsuccinate ((+,−)-DIPS and (−)-DIPS) and 2,3-diisopropyl-1,4-dimethoxybutane ((+,−)-DPDMB and (+)-DPDMB) …
Number of citations: 4 link.springer.com
H Li, J Wang, L He, F Nan, F Wang, W Yang, M Zhang… - Polymers, 2016 - mdpi.com
Two novel cycloalkoxy silane compounds (ED1 and ED2) were synthesized and used as the external electron donors (EEDs) in Ziegler–Natta catalysts with diethyl 2,3-…
Number of citations: 9 www.mdpi.com
AG Potapov, VA Zakharov, GD Bukatov - Kinetics and Catalysis, 2007 - Springer
Propylene polymerization on TiCl 4 /donor/MgCl 2 (donor = ethyl benzoate, dibutyl phthalate, diisobutyl phthalate, diethyl 2,3-diisopropylsuccinate) supported catalysts is considered. …
Number of citations: 6 link.springer.com
II Salakhov, GD Bukatov, AZ Batyrshin… - Russian Journal of …, 2019 - Springer
The influence of supported titanium-magnesium catalysts with various internal and external donors on the propylene polymerization in the liquid monomer medium and the …
Number of citations: 4 link.springer.com
A Yamada, S Grossman, O Vogl - Journal of Polymer Science …, 1980 - Wiley Online Library
A synthetic approach that makes symmetrically 2,3‐dialkyl‐substituted succinates and compounds prepared from 2,3‐dialkyl‐substituted succinates easily available has been …
Number of citations: 10 onlinelibrary.wiley.com
VN Panchenko, AN Goryachev… - The Journal of …, 2014 - ACS Publications
The Lewis basicity of typical electron donor compounds used to modify heterogeneous Ziegler–Natta catalysts, such as diakyl ethers, silyl ethers, esters, and ketones, was characterized …
Number of citations: 11 pubs.acs.org
SJ Costanzo - 1972 - search.proquest.com
Considerable work has been done on the mechanistic studies of Grignard reagents." It has been known for some time that cadmium reagents have a lower reactivity than Grignard …
Number of citations: 4 search.proquest.com
C Paulik, C Tranninger, J Wang… - Macromolecular …, 2021 - Wiley Online Library
Polypropylene (PP) random copolymers are an important class of commercial materials that can be tuned for a wide range of different applications. The structure–property relations are …
Number of citations: 6 onlinelibrary.wiley.com

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